molecular formula C6H11ClFNO B2767612 (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride CAS No. 2460763-63-5

(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride

Cat. No.: B2767612
CAS No.: 2460763-63-5
M. Wt: 167.61
InChI Key: JITHMTLYHSSBSF-YSMBQZINSA-N
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Description

(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride is a synthetic organic compound that features a fluorine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the ethanamine moiety: This step may involve amination reactions using suitable amine sources.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Materials science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine: The non-hydrochloride form of the compound.

    (2Z)-2-Chloro-2-(oxolan-3-ylidene)ethanamine;hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    (2Z)-2-Fluoro-2-(tetrahydrofuran-3-ylidene)ethanamine;hydrochloride: A compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

The presence of the fluorine atom and the oxolane ring in (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride may confer unique chemical and biological properties, such as increased stability and specific binding interactions.

Properties

IUPAC Name

(2Z)-2-fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h1-4,8H2;1H/b6-5-;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITHMTLYHSSBSF-YSMBQZINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=C(CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC/C1=C(/CN)\F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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